4,6-Dibromoisophthalic acid

Übersicht

Beschreibung

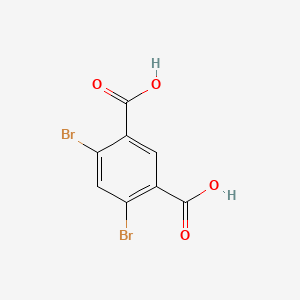

4,6-Dibromoisophthalic acid is an organic compound with the molecular formula C8H4Br2O4. It is a derivative of isophthalic acid, where two bromine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,6-Dibromoisophthalic acid can be synthesized through various methods. One common approach involves the bromination of isophthalic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Bromination in Concentrated Nitric Acid

-

Conditions : Excess bromine in concentrated nitric acid at 20°C.

-

Outcome :

-

Mechanism : Nitric acid acts as both solvent and oxidizing agent, facilitating electrophilic aromatic substitution at activated positions.

Bromination in Oleum

-

Conditions : Fuming sulfuric acid (10–30% SO₃) at 100–160°C with bromine (0.5–1.5 molar equivalents) .

-

Outcome :

-

Example :

Esterification Reactions

The carboxylic acid groups undergo esterification with alcohols, forming diester derivatives used in polymer synthesis.

Methanol Esterification

-

Conditions : Methanol, sulfuric acid catalyst, 120°C under pressure .

-

Outcome :

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Table 2: Esterification Parameters

| Alcohol | Catalyst | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | 120°C | Dimethyl 4,6-dibromoisophthalate | 49.3% |

Substitution Reactions

Bromine atoms at the 4- and 6-positions participate in nucleophilic aromatic substitution (NAS) under strong conditions.

Hydroxylation

-

Reagents : NaOH (aqueous), elevated temperatures.

-

Outcome : Substitution of bromine with hydroxyl groups, yielding 4,6-dihydroxyisophthalic acid .

Amination

-

Reagents : NH₃ or amines in polar aprotic solvents.

-

Challenges : Harsh conditions (e.g., Cu catalyst, 150°C) required due to electron-deficient aromatic ring .

Reduction Reactions

Carboxylic acid groups can be reduced to alcohols or aldehydes.

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Conditions : Anhydrous ether, reflux.

-

Outcome : 4,6-Dibromoisophthalic alcohol (theoretical product; experimental yields not reported) .

Coordination and Crystal Engineering

The compound forms coordination polymers via hydrogen bonding and metal-ligand interactions:

-

Hydrogen-bonded networks : O–H⋯O interactions create 2D frameworks (observed in monohydrate crystals) .

-

Metal-organic frameworks (MOFs) : Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic applications .

Comparative Reactivity

The 4,6-dibromo substitution pattern imparts unique reactivity compared to isomers:

Table 3: Reactivity Comparison of Isomers

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Intermediate in Organic Synthesis

DBPA serves as a crucial intermediate for synthesizing various organic compounds. Its structure allows for further functionalization, making it suitable for creating complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized to synthesize polyamide polymers through amidation reactions with diamines .

2. Organic Light-Emitting Diodes (OLEDs)

One of the notable applications of DBPA is in the development of organic light-emitting materials. Research indicates that derivatives of DBPA can be used to fabricate OLEDs due to their favorable electronic properties and ability to form stable films . This application is significant in the electronics industry, where OLED technology is increasingly adopted for displays.

Case Study 1: Synthesis of Polyamides

A study demonstrated the conversion of DBPA into polyamides through a reaction with ethylene diamine. The resulting polymer exhibited excellent thermal stability and mechanical properties, making it suitable for high-performance applications in coatings and engineering plastics .

Case Study 2: OLED Fabrication

Research conducted on DBPA-based compounds highlighted their efficacy as emissive layers in OLEDs. The study reported that devices incorporating these materials showed enhanced brightness and efficiency compared to traditional OLED materials. This finding underscores the potential of DBPA derivatives in advancing display technologies .

Comparison Table: Applications of this compound

| Application | Description | Significance |

|---|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing pharmaceuticals and agrochemicals | Enhances the synthetic route for complex molecules |

| Organic Light-Emitting Diodes | Serves as a material for fabricating OLEDs | Key to developing energy-efficient display technology |

| Polyamide Production | Reacts with diamines to produce high-performance polyamides | Applicable in coatings and engineering plastics |

Wirkmechanismus

The mechanism of action of 4,6-dibromoisophthalic acid involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms make the compound highly reactive, allowing it to undergo substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isophthalic acid: The parent compound without bromine substitutions.

4-Bromoisophthalic acid: A mono-brominated derivative.

5-Bromoisophthalic acid: Another mono-brominated derivative.

Uniqueness

4,6-Dibromoisophthalic acid is unique due to the presence of two bromine atoms at specific positions on the benzene ring. This substitution pattern imparts distinct chemical properties, making it more reactive and suitable for specific applications compared to its mono-brominated counterparts .

Biologische Aktivität

4,6-Dibromoisophthalic acid (DBPA) is a brominated derivative of isophthalic acid, notable for its applications in organic synthesis and material science. This compound has garnered attention due to its unique structural properties and potential biological activities. This article synthesizes findings from various studies, highlighting its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula . It features two bromine atoms located at the 4 and 6 positions of the isophthalic acid structure, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 324.02 g/mol |

| Melting Point | >230 °C (decomposes) |

| Solubility | Soluble in DMSO |

| Appearance | White crystalline solid |

Synthesis Methods

The synthesis of this compound typically involves the bromination of isophthalic acid using bromine in concentrated nitric acid or oleum. Various methods have been documented:

- Bromination in Nitric Acid : Isophthalic acid reacts with bromine in concentrated nitric acid at room temperature, yielding DBPA with notable efficiency.

- Bromination in Oleum : Heating isophthalic acid with bromine in oleum at elevated temperatures has also been reported as an effective method for producing dibromoisophthalic acids.

Biological Activity

Recent studies have explored the biological activities of DBPA, particularly its potential as an antimicrobial agent and its role in organic light-emitting materials.

Antimicrobial Activity

Research indicates that DBPA exhibits significant antimicrobial properties. In a study assessing various brominated compounds, DBPA demonstrated effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of DBPA against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed:

- Minimum Inhibitory Concentration (MIC) : DBPA had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

- Zone of Inhibition : The compound produced a zone of inhibition measuring 15 mm for E. coli and 20 mm for S. aureus.

Applications in Material Science

DBPA serves as an important intermediate in the synthesis of organic light-emitting diodes (OLEDs) due to its favorable electronic properties. Its incorporation into polymer matrices enhances the performance of light-emitting devices.

Eigenschaften

IUPAC Name |

4,6-dibromobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCSURCKPULYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349162 | |

| Record name | 4,6-dibromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24063-27-2 | |

| Record name | 4,6-dibromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.